molecular formula C₁₂H₁₄ClN B1146241 (1-Methylnaphthalen-2-yl)methanamine hydrochloride CAS No. 381236-32-4

(1-Methylnaphthalen-2-yl)methanamine hydrochloride

Cat. No.: B1146241
CAS No.: 381236-32-4
M. Wt: 207.7
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Description

(1-Methylnaphthalen-2-yl)methanamine hydrochloride is a significant organic compound serving as a versatile synthetic intermediate and building block in medicinal and organic chemistry research. Its core structure, featuring a naphthalene scaffold linked to a primary amine functional group, makes it a valuable precursor for constructing more complex molecular architectures . The naphthalene moiety is a well-known pharmacophore present in numerous biologically active compounds and approved pharmaceuticals, which have demonstrated a range of pharmacological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties . In research and development, this compound's primary amine group acts as a crucial functional handle, allowing researchers to perform various chemical transformations such as N-alkylation, acylation, and condensation reactions . This utility is essential for creating diverse libraries of novel molecules to study structure-activity relationships (SAR), particularly in the search for new therapeutic agents . A prominent application of this chemical class is in the discovery and synthesis of antifungal agents. The structural framework is integral to allylamine antifungals, such as naftifine and terbinafine, which inhibit the squalene monooxygenase enzyme, disrupting ergosterol synthesis in fungal cell membranes . As a key intermediate, this compound enables the exploration of new naftifine analogues with potential enhanced efficacy against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes . Beyond pharmaceuticals, its rigid aromatic structure is also explored in materials science for developing compounds with unique electronic and optical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions.

Properties

IUPAC Name

(1-methylnaphthalen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10;/h2-7H,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDNZRFECZEUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formylation and Amination Sequence

The most widely reported method involves a three-step sequence: formylation , amination , and hydrochloride salt formation .

Formylation :
1-Methylnaphthalene reacts with formaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to yield (1-methylnaphthalen-2-yl)methanol. This step typically employs a Friedel-Crafts alkylation mechanism, where the methyl group directs electrophilic substitution to the 2-position of the naphthalene ring.

Amination :
The methanol intermediate undergoes nucleophilic substitution with methylamine. This reaction is catalyzed by bases such as potassium hydroxide (KOH) or sodium hydride (NaH), which deprotonate methylamine to enhance its nucleophilicity. Solvents like tetrahydrofuran (THF) or toluene are used to stabilize intermediates.

Hydrochloride Formation :
The free amine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water), precipitating the hydrochloride salt. Crystallization from ethanol/water mixtures yields high-purity product.

Table 1: Key Reaction Parameters for the Three-Step Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Formylation1-Methylnaphthalene, HCHO, HCl, 60–80°C78–8590–95
Amination(1-Methylnaphthalen-2-yl)methanol, CH₃NH₂, KOH, THF, 25°C65–7288–92
Salt FormationHCl (g), EtOH/H₂O, 0–5°C92–95≥99

Direct Reductive Amination

An alternative one-pot method combines 1-methylnaphthalene-2-carbaldehyde with methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst facilitates imine reduction. This route avoids isolation of intermediates but requires strict control over pH (4–6) and temperature (20–40°C).

Mechanistic Insights:

  • The aldehyde undergoes condensation with methylamine to form an imine intermediate.

  • Selective reduction of the C=N bond preserves the naphthalene ring’s aromaticity.

  • Side products (e.g., over-reduced amines) are minimized using stoichiometric NaBH₃CN.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes prioritize efficiency and safety. Continuous flow reactors (CFRs) enable:

  • Precise temperature control (±2°C) during exothermic amination steps.

  • Reduced reaction times (2–4 hours vs. 12–24 hours in batch systems).

  • In-line purification via liquid-liquid extraction modules.

Table 2: CFR Performance Metrics

ParameterBatch SystemCFR SystemImprovement (%)
Annual Capacity (kg)5,00015,000200
Energy Consumption120 kWh/kg75 kWh/kg37.5
By-Product Formation8–12%2–4%66–75

Solvent Recovery and Waste Management

Industrial plants employ closed-loop solvent recovery systems to minimize environmental impact. For example:

  • Toluene from amination steps is distilled and reused (≥98% recovery).

  • Aqueous HCl from salt formation is neutralized with NaOH, producing NaCl for disposal.

Optimization Strategies

Catalytic System Enhancements

Recent advances focus on heterogeneous catalysts to improve selectivity:

  • Zeolite-supported palladium (Pd/Zeolite): Increases amination yield to 81% by preventing over-alkylation.

  • Mesoporous silica catalysts : Reduce reaction temperatures by 15–20°C through improved mass transfer.

Cryogenic Crystallization

High-purity hydrochloride salt (≥99.9%) is achieved via cryogenic crystallization:

  • The amine-HCl solution is cooled to −20°C, inducing slow crystal growth.

  • Impurities remain dissolved in the mother liquor, which is filtered off.

Analytical Characterization

Quality Control Metrics

ParameterSpecificationMethod
Purity (HPLC)≥99.0%USP <621>
Residual Solvents≤500 ppm (toluene)GC-FID
Chloride Content16.8–17.2%Argentometric Titration

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 7.82–7.35 (m, 6H, naphthalene), δ 3.91 (s, 2H, CH₂NH₂), δ 2.68 (s, 3H, CH₃).

  • IR (KBr) : 2500–2700 cm⁻¹ (NH₂⁺ stretch), 1590 cm⁻¹ (C=C aromatic) .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential of compounds related to (1-Methylnaphthalen-2-yl)methanamine hydrochloride in inhibiting cancer cell proliferation. For instance, a series of derivatives were synthesized and evaluated for their anticancer properties. One notable derivative demonstrated significant antiproliferative activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77 µM and 3.83 µM, respectively. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicated that it could inhibit the production of interleukin-1β (IL-1β) in peripheral blood mononuclear cells (PBMCs). The inhibitory concentration (IC50) was determined through ELISA assays, highlighting its potential for therapeutic applications in inflammatory diseases .

Synthesis of Functional Materials

This compound has been utilized in the synthesis of functional materials such as organic semiconductors and polymers. These materials are essential for developing advanced electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of naphthalene derivatives enhances the electronic properties due to their planar structure and π-conjugated systems .

Detection Methods

The compound's derivatives are employed in various analytical techniques for detecting environmental pollutants and biological markers. Their unique chemical properties allow for the development of sensitive detection methods using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are crucial for monitoring contaminants in water and soil samples .

Data Tables

Application Area Details References
Anticancer ActivitySignificant inhibition of MCF-7 and HepG2 cell lines; IC50 values: 3.77 µM, 3.83 µM
Anti-inflammatory EffectsInhibition of IL-1β production; determined IC50 via ELISA
Material ScienceUsed in organic semiconductors for OLEDs and photovoltaic cells
Analytical ChemistryEmployed in HPLC and MS for environmental detection

Case Study 1: Anticancer Research

A study published in Chemical & Pharmaceutical Bulletin explored a novel series of naphthalene derivatives, including those related to this compound. The research demonstrated that these compounds could effectively inhibit cancer cell growth through mechanisms involving tubulin polymerization inhibition, suggesting their potential as chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers tested various derivatives against PBMCs to assess their ability to inhibit cytokine production. The results indicated that certain derivatives exhibited potent anti-inflammatory effects, supporting their use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of (1-Methylnaphthalen-2-yl)methanamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Structural Analogs

The following table compares (1-Methylnaphthalen-2-yl)methanamine hydrochloride with structurally similar naphthalene- and heterocycle-substituted methanamine hydrochlorides:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications Reference ID
(1-Methylnaphthalen-2-yl)methanamine HCl C₁₂H₁₄ClN 207.70* 1-Me, 2-CH₂NH₂·HCl on naphthalene Not explicitly stated N/A
[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine HCl C₁₅H₁₅ClN₂O₂ 302.75 2-MeO-naphthalene fused to oxazole Potential bioactive scaffold
2-(7-Methoxynaphthalen-1-yl)ethanamine HCl C₁₃H₁₆ClNO 237.73 7-MeO, 1-CH₂CH₂NH₂·HCl on naphthalene Research reagent
(2-Ethylnaphthalen-1-yl)methanamine HCl C₁₃H₁₆ClN 221.73 2-Et, 1-CH₂NH₂·HCl on naphthalene Material science applications
Naphthalen-1-yl(phenyl)methanamine HCl C₁₇H₁₆ClN 269.77 1-Ph, 1-CH₂NH₂·HCl on naphthalene R&D use
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉Cl₂N₂S 261.17 4-Cl-phenyl, thiazole ring Pharmaceutical intermediate

*Calculated based on standard atomic weights.

Key Observations :

  • Substituent Effects : The position and nature of substituents significantly influence properties. For example, methoxy groups (e.g., in and ) enhance solubility and may modulate receptor binding in bioactive compounds, while halogenated derivatives (e.g., ) are common in drug design for improved metabolic stability.
  • Ring Systems : Heterocyclic modifications (e.g., oxazole in , thiazole in ) introduce polarity and electronic effects, altering pharmacokinetic profiles compared to pure naphthalene derivatives.

Physicochemical Properties

  • Melting Points : Chlorophenyl-thiazole derivatives (e.g., ) exhibit higher melting points (~268°C) compared to naphthalene derivatives, likely due to stronger intermolecular interactions (e.g., halogen bonding).
  • Solubility: NMR data in suggest that furan- or thiophene-substituted methanamines (e.g., 2m, 2l) are soluble in polar aprotic solvents like DMSO-d6, whereas naphthalene derivatives may require methanol-d4 .

Biological Activity

(1-Methylnaphthalen-2-yl)methanamine hydrochloride, a compound derived from naphthalene, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Formula : C_{11}H_{13}N·HCl
Molecular Weight : 207.70 g/mol
CAS Number : 381236-32-4

The compound is characterized by a naphthalene ring substituted with a methanamine group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various biological molecules:

  • Enzyme Interaction : It can act as an enzyme inhibitor or activator, influencing metabolic pathways. For instance, it has been identified as a reagent in the determination of isocyanates in air using UV or fluorescence detection.
  • Cell Signaling : The compound affects cell signaling pathways and gene expression, impacting cellular metabolism and function.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, suggesting that this compound may exhibit comparable effects .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In studies involving related compounds, significant antibacterial activity was observed against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, demonstrating efficacy comparable to standard antibiotics like ceftriaxone .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that derivatives of naphthalene compounds exhibit cytotoxic effects on cancer cell lines. For example, certain derivatives demonstrated IC50 values indicating effective inhibition of cell growth in lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

Anti-inflammatory Effects

Compounds similar to this compound have been tested for their anti-inflammatory properties. Some derivatives showed strong inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. faecalis, P. aeruginosa
CytotoxicityInduces apoptosis in MCF-7 cells
Anti-inflammatoryInhibits IL-6 and TNF-α
Enzyme InteractionActs as an inhibitor or activator in metabolic pathways

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, related compounds suggest that it may exhibit favorable absorption characteristics when administered due to its low molecular weight. Stability under physiological conditions is crucial for its efficacy in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (1-Methylnaphthalen-2-yl)methanamine hydrochloride, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves reacting naphthalene derivatives (e.g., 1-methylnaphthalene) with amines under controlled conditions, followed by hydrochloric acid salt formation. Key steps include:

  • Alkylation : Introducing the methyl group to the naphthalene ring via Friedel-Crafts alkylation or similar methods.
  • Amination : Reaction with ammonia or primary amines to form the methanamine moiety.
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.
    Purity is confirmed using HPLC (≥95% purity threshold) and NMR spectroscopy (to verify structural integrity) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and methyl/methanamine groups (δ 2.1–3.5 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 202.64) and fragmentation patterns.
  • IR Spectroscopy : Detects N–H stretches (~3300 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) in the hydrochloride form .

Q. What are the key physicochemical properties critical for experimental design?

  • Methodological Answer :

  • Solubility : High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form.
  • Melting Point : Typically 200–250°C (varies with purity).
  • Stability : Hygroscopic; requires storage in anhydrous conditions at –20°C.
    These properties dictate solvent selection for reactions and storage protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?

  • Methodological Answer :

  • Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) for enantioselective synthesis.
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability (e.g., 20% yield increase vs. batch methods).
  • pH Control : Maintain pH 6–7 during amination to minimize side reactions .

Q. What methodologies are employed to assess the compound’s toxicological profile in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays : Cytotoxicity screening (e.g., IC₅₀ in HepG2 cells) and Ames test for mutagenicity.
  • In Vivo Models : Rodent studies evaluating systemic effects (hepatic/renal toxicity, respiratory impact) via oral/gavage exposure (dose range: 10–100 mg/kg).
  • Literature Meta-Analysis : Systematic reviews of methylnaphthalene derivatives (e.g., 720 studies screened for relevance in toxicity databases) .

Q. How do researchers analyze its interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD values) to targets like monoamine transporters.
  • Molecular Docking : Computational models predict binding modes using software (e.g., AutoDock Vina).
  • Pharmacological Profiling : Functional assays (e.g., cAMP modulation in transfected HEK293 cells) .

Q. How to resolve contradictions in toxicological data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Compare NOAEL/LOAEL thresholds across species (e.g., rodent vs. primate data).
  • Confounding Factor Adjustment : Control for variables like metabolic differences (CYP450 enzyme activity).
  • Weight-of-Evidence Approach : Prioritize studies with robust designs (e.g., OECD-compliant protocols) .

Q. What strategies enable stereoselective synthesis of enantiomerically pure derivatives?

  • Methodological Answer :

  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives.
  • Asymmetric Catalysis : Rhodium-catalyzed hydrogenation for >90% enantiomeric excess (ee).
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) .

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